Etoperidone hydrochloride
Overview
Description
Etoperidone hydrochloride is an atypical antidepressant that was developed in the 1970s. It is a phenylpiperazine-substituted triazole derivative, chemically related to trazodone and nefazodone. This compound functions as a serotonin antagonist and reuptake inhibitor, making it useful in the treatment of depression .
Mechanism of Action
Target of Action
Etoperidone hydrochloride, an atypical antidepressant, primarily targets serotonergic receptors and adrenergic receptors . It has the capacity to inhibit serotonin receptors and also inhibit the reuptake of serotonin, norepinephrine, and dopamine . As part of its actions, etoperidone also inhibits the α-adrenergic receptors .
Mode of Action
The activity of etoperidone is mainly due to its major metabolite 1- (3’-chlorophenyl)piperazine (mCPP) . mCPP binds with different affinity to most of the serotonergic receptors and adrenergic receptors . This metabolite is an agonist of 5-HT2c and an antagonist of 5-HT2a .
Biochemical Pathways
Etoperidone has a biphasic effect on the central transmission of serotonin . It presents the capacity to inhibit serotonin receptor but also to inhibit the reuptake of serotonin, norepinephrine, and dopamine . As part of its actions, etoperidone also inhibits the α-adrenergic receptors .
Pharmacokinetics
Etoperidone is highly metabolized and forms 21 different metabolites that can be found in plasma, urine, and feces . The metabolism of etoperidone is thought to be related to 5 different reaction pathways that are alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation .
Result of Action
The molecular and cellular effects of etoperidone’s action are primarily due to its inhibition of serotonin and adrenergic receptors . This results in a biphasic effect on the central transmission of serotonin . It also has the capacity to inhibit the reuptake of serotonin, norepinephrine, and dopamine .
Action Environment
Several factors such as age, strain, species variation, pregnancy, physical state, and chemical properties of the toxicant, and environmental factors can greatly influence the toxicity of a specific compound . The dose–response relationship, or exposure-response relationship, describes the change in effect on an organism . The relationship between dose and response is usually established when the chemical/drug effect at a particular dose has reached a maximum or a steady level .
Biochemical Analysis
Biochemical Properties
Etoperidone hydrochloride has a biphasic effect on the central transmission of serotonin . It has the capacity to inhibit the serotonin receptor but also to inhibit the reuptake of serotonin, norepinephrine, and dopamine . As part of its actions, this compound also inhibits the α-adrenergic receptors, which directly corresponds to the sedative and cardiovascular effects .
Cellular Effects
The activity of this compound is mainly due to its major metabolite 1- (3’-chlorophenyl)piperazine (mCPP) . mCPP binds with different affinity to most of the serotonergic receptors and adrenergic receptors . This metabolite is an agonist of 5-HT2c and an antagonist of 5-HT2a .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its major metabolite, mCPP . mCPP binds with different affinity to most of the serotonergic receptors and adrenergic receptors . This metabolite is an agonist of 5-HT2c and an antagonist of 5-HT2a .
Metabolic Pathways
This compound is highly metabolized and forms 21 different metabolites that can be found in plasma, urine, and feces . The metabolism of this compound is thought to be related to 5 different reaction pathways that are alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etoperidone hydrochloride involves multiple steps, starting with the preparation of the phenylpiperazine core. The core is then reacted with a triazole derivative under controlled conditions to form the final compound. The reaction typically requires a solvent such as dimethylformamide and a catalyst like potassium carbonate. The final product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its chemical structure and purity .
Chemical Reactions Analysis
Types of Reactions
Etoperidone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the phenylpiperazine core.
Substitution: Substitution reactions can occur at the triazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions include various metabolites that retain the core structure of this compound but with modifications at specific functional groups .
Scientific Research Applications
Chemistry: Used as a reference compound in analytical chemistry for studying serotonin antagonists.
Biology: Investigated for its effects on neurotransmitter systems in the brain.
Medicine: Explored for its potential in treating depression, Parkinson’s disease, and extrapyramidal symptoms.
Industry: Used in the development of new antidepressant drugs and as a standard in pharmaceutical quality control
Comparison with Similar Compounds
Etoperidone hydrochloride is chemically related to trazodone and nefazodone, both of which are also serotonin antagonists and reuptake inhibitors. this compound has a unique pharmacological profile due to its specific binding affinities and receptor interactions. Similar compounds include:
Trazodone: Used primarily for depression and insomnia.
Nefazodone: Known for its lower risk of sexual side effects compared to other antidepressants
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKPQZVLIZKSAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52942-31-1 (Parent) | |
Record name | Etoperidone hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30967410 | |
Record name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57775-22-1, 52942-37-7 | |
Record name | 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57775-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52942-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etoperidone hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etoperidone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOPERIDONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FSU2FR80J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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